molecular formula C20H17N5O3 B3003265 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891113-59-0

2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Katalognummer: B3003265
CAS-Nummer: 891113-59-0
Molekulargewicht: 375.388
InChI-Schlüssel: UVPVWMSHZAVWQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with 2,3-dimethoxy groups, linked via an N-phenyl group to a [1,2,4]triazolo[4,3-b]pyridazine moiety. Its molecular formula is CₙHₘN₅O₃ (exact formula unspecified in evidence), with structural analogs suggesting a molecular weight ~400–450 g/mol .

Eigenschaften

IUPAC Name

2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-17-8-4-7-15(19(17)28-2)20(26)22-14-6-3-5-13(11-14)16-9-10-18-23-21-12-25(18)24-16/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVWMSHZAVWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. Similar compounds have been shown to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.

Biologische Aktivität

2,3-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a compound of interest due to its potential pharmacological applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H15_{15}N5_{5}O2_{2}

Its structure includes a benzamide moiety substituted with a triazolo-pyridazine group, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases, including IKKβ and p38 MAPK. These kinases are crucial in inflammatory and cancer pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting a role in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects through apoptosis induction in cancer cells .

In Vitro Studies

In vitro assays have demonstrated the following activities:

  • Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Enzyme Inhibition : High-throughput screening has shown that it inhibits IKKβ with an IC50_{50} value in the low micromolar range.
Activity TypeObserved EffectReference
CytotoxicityIC50_{50} < 10 µM
IKKβ InhibitionIC50_{50} ~ 0.5 µM
Anti-inflammatorySignificant reduction in TNFα levels

In Vivo Studies

Animal studies have indicated:

  • Efficacy in Models : The compound has been evaluated in murine models of arthritis and showed significant reduction in joint inflammation.
  • Safety Profile : No significant toxicity was observed at therapeutic doses.

Case Studies

  • Case Study on Inflammatory Diseases : A study involving rats with induced arthritis treated with the compound showed a marked decrease in paw edema compared to controls.
  • Cancer Treatment Study : In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor size and increased survival rates.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell growth in various cancer cell lines. The structure of 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide suggests potential activity against specific cancer types due to the presence of the triazole moiety, which is known for its ability to interact with biological targets involved in cancer progression .

Inhibition of Protein Kinases

Compounds structurally similar to this compound have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in inflammatory responses and cancer signaling pathways. Such inhibition can lead to therapeutic effects in diseases characterized by chronic inflammation and cancer .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring followed by coupling reactions with appropriate phenyl and benzamide derivatives. Various methods have been documented for synthesizing related compounds that demonstrate similar pharmacological activities .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the successful synthesis of triazole-containing compounds .

Anticancer Screening

A comprehensive study evaluated the anticancer efficacy of several triazole derivatives against a panel of human tumor cell lines using the National Cancer Institute's 60-cell line screen. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting strong anti-proliferative effects . This underscores the potential role of compounds like this compound in cancer therapy.

Inhibition Studies

Inhibition assays conducted on p38 MAPK demonstrated that triazole derivatives can effectively reduce kinase activity in vitro. These findings suggest that this compound could be developed as a therapeutic agent targeting inflammatory diseases and cancers driven by aberrant MAPK signaling .

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityInhibits cell growth in various cancer lines; potential for drug development
Protein Kinase InhibitionInhibits p38 MAPK; relevant for inflammatory diseases and cancer
Synthesis MethodsMulti-step organic synthesis involving triazole formation

Vergleich Mit ähnlichen Verbindungen

Triazolopyridazine Derivatives with Benzamide/Sulfonamide Moieties

  • N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ():

    • Key Difference : Methyl substitution on the triazolopyridazine vs. unsubstituted in the target compound.
    • Activity : Exhibited moderate antimicrobial activity, suggesting the triazolopyridazine core enhances bioactivity. Methoxy groups in the target compound may improve solubility compared to methyl .
  • Substituted [1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridines ():

    • Key Difference : Pyridine instead of benzamide as the terminal group.
    • Properties : These compounds were prioritized for binding studies due to favorable ADME-Tox profiles, indicating the triazolopyridazine-pyridine scaffold’s drug-likeness. The benzamide in the target compound may offer distinct binding modes .

Triazolopyridazine Derivatives with Variable Substituents

  • N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) ():

    • Key Difference : Acetamide and methyl groups vs. dimethoxybenzamide.
    • Application : Used to inhibit Lin28 proteins in developmental studies. The acetamide group may enhance membrane permeability compared to bulkier benzamide .
  • 3-Chloro-5-Fluoro-N-methyl-N-(1-(3-Methyl-Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide ():

    • Key Difference : Fluorine and chloro substituents on the benzamide.
    • Impact : Halogens often improve metabolic stability and target affinity. The target compound’s methoxy groups may instead modulate electron density and solubility .

Ether-Linked Triazolopyridazine Analogs

  • 2,3-Dimethoxy-N-(2-((3-(3-Methoxyphenyl)-Triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide ():
    • Key Difference : Ethoxy linker between benzamide and triazolopyridazine.
    • Structural Impact : The linker increases flexibility and may alter binding kinetics compared to the direct phenyl linkage in the target compound .

Key Research Findings and Implications

  • Triazolopyridazine Core : Critical for bioactivity, as seen in antimicrobial and protein inhibition studies .
  • Substituent Effects :
    • Methoxy Groups : Enhance solubility but may reduce membrane permeability vs. methyl or halogen substituents .
    • Benzamide vs. Acetamide : Benzamide’s aromaticity may favor target binding, while acetamide improves pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide?

The synthesis typically involves cyclization and substitution reactions. For example, intermediate triazolopyridazine derivatives are prepared via cyclization of hydrazinylpyridazine precursors with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate (Scheme 1, ). Substituted benzamide moieties are introduced through coupling reactions, such as refluxing intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with substituted phenyl amines in ethanol under acidic conditions (). Key steps include borane reductions and N-methylation for functional group diversification .

Q. How is the compound structurally characterized in academic research?

Structural elucidation employs nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for functional group identification, and electrospray ionization mass spectrometry (EI/MS) for molecular weight confirmation. X-ray crystallography is used to resolve crystal structures, as demonstrated in related triazolothiadiazoles, revealing intermolecular interactions like hydrogen bonding and π-π stacking ( ). Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What in vitro models are used to evaluate its biological activity?

Initial screening often involves enzyme inhibition assays (e.g., PDE4 isoform selectivity profiling) and antiproliferative assays in cancer cell lines (). Tumorsphere formation assays are employed to assess effects on cancer stem cells, where reduced tumorsphere formation indicates differentiation or loss of stemness ( ). Fungicidal activity is tested using growth inhibition assays against fungal strains like Alternaria solani .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR optimization focuses on modifying substituents at critical positions. For example:

  • Triazolopyridazine core : Methyl or trifluoromethyl groups at position 3 enhance target binding ().
  • Benzamide moiety : Methoxy or dimethoxy groups improve solubility and pharmacokinetics ().
  • Phenyl appendages : Substituents like tetrahydrofuran-3-yloxy increase PDE4 selectivity (e.g., compound 18 in ). Docking studies guide rational modifications to enhance binding to catalytic domains .

Q. What computational methods predict binding affinity and isoform selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like PDE4. For example, docking studies with PDE4A reveal hydrogen bonds between the triazolopyridazine core and residues like Gln369 or Tyr329 (). Density functional theory (DFT) calculations assess electronic effects of substituents on binding .

Q. How can researchers resolve discrepancies in biological activity across assays?

Contradictions (e.g., high enzyme inhibition but low cellular efficacy) may arise from off-target effects or pharmacokinetic limitations. Strategies include:

  • Selectivity panels : Profiling against 21 PDE isoforms confirmed PDE4-specificity for analogs 10 and 18 ().
  • Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., demethylation of methoxy groups).
  • Cell permeability assays : Caco-2 models assess passive diffusion and efflux transporter susceptibility .

Q. What epigenetic mechanisms are implicated in its anticancer effects?

The compound or analogs (e.g., N-methyl-N-[3-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide) disrupt Lin28-let-7 interactions, rescuing let-7 tumor suppressor miRNA activity. This promotes differentiation in cancer stem cells (CSCs), validated via qPCR for let-7 targets (e.g., HMGA2, RAS) and Western blotting for Lin28 protein levels ( ) .

Methodological Considerations

  • Hazard assessment : While no specific GHS hazards are reported for related triazolopyridazines (), standard precautions (gloves, fume hoods) are recommended during synthesis due to reactive intermediates like 6-chloro derivatives .
  • Data reproducibility : Always cross-validate synthetic yields (e.g., 44% for triazolopyridazine analogs in ) with multiple batches and characterize intermediates rigorously .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.